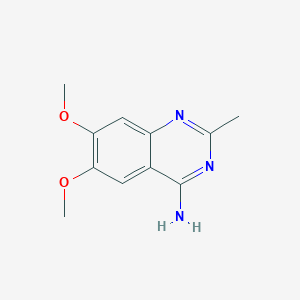

6,7-Dimethoxy-2-methylquinazolin-4-amine

Description

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

6,7-dimethoxy-2-methylquinazolin-4-amine |

InChI |

InChI=1S/C11H13N3O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3,(H2,12,13,14) |

InChI Key |

XQVPCWJMFDWCJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Method Based on 4,5-Dimethoxy-2-nitrobenzoic Acid (Patent CN1150948A)

This method synthesizes the quinazoline core via the following sequence:

- Methylesterification of 4,5-dimethoxy-2-nitrobenzoic acid to form methyl esters.

- Reduction of the nitro group to an amine using iron powder.

- Solid-phase fusion reaction with urea to induce cyclization, forming 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione.

- Subsequent methylation at the 2-position yields 6,7-dimethoxy-2-methylquinazolin-4-amine.

This process emphasizes stable intermediates and cost-effectiveness, with the key advantage of low production costs and good yields due to efficient cyclization and reduction steps.

Synthesis via Veratrole Nitration and Cyclization (Patent CN1749250A)

This approach starts from veratrole (1,2-dimethoxybenzene) and involves:

- Nitration under low-temperature controlled conditions to yield 3,4-dimethoxy nitro intermediates.

- Catalytic hydrogenation to convert nitro groups to amines.

- Urea formation using triphosgene and cyanamide in organic solvents.

- Cyclization and hydrolysis with phosphorus pentachloride and phosphorus oxychloride to form 2-chloro-4-amino-6,7-dimethoxyquinazoline salts.

- Alkalization and refinement to obtain the final quinazoline derivative.

This method is notable for its high yield, low cost, and reduced environmental impact by minimizing waste and using mild reaction conditions.

Two-Step Synthesis from 6,7-Dimethoxyquinazolin-2,4-diones (Research Article)

A practical laboratory-scale synthesis involves:

- Conversion of 6,7-dimethoxyquinazolin-2,4-diones to 2,4-dichloro-6,7-dimethoxyquinazoline using phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline under reflux.

- Subsequent nucleophilic substitution of the 4-chloro group with amines (e.g., aniline derivatives) in isopropanol to yield 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives.

This method provides good yields (up to 83%) and allows structural diversification at the 4-position, which is useful for medicinal chemistry applications.

Preparation from 3,4-Dimethoxybenzaldehyde (Patent CN101353328B)

This environmentally friendly method includes:

- Oxidation of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid using hydrogen peroxide.

- Nitration of the acid to 4,5-dimethoxy-2-nitrobenzoic acid.

- Reduction of the nitro group with iron powder and hydrochloric acid.

- Cyclization with urea to form 2,4-dihydroxy-6,7-dimethoxyquinazoline.

- Chlorination with phosphorus oxychloride to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

- Amination to introduce the 4-amino group.

This process avoids toxic solvents and reagents, reduces production costs, and improves yield and environmental safety.

Comparative Data Table of Key Preparation Methods

| Step/Feature | Method 1 (CN1150948A) | Method 2 (CN1749250A) | Method 3 (Lab-scale two-step) | Method 4 (CN101353328B) |

|---|---|---|---|---|

| Starting Material | 4,5-Dimethoxy-2-nitrobenzoic acid | Veratrole (1,2-dimethoxybenzene) | 6,7-Dimethoxyquinazolin-2,4-dione | 3,4-Dimethoxybenzaldehyde |

| Key Reactions | Methylesterification, reduction, urea fusion | Nitration, hydrogenation, urea formation, cyclization | Chlorination, amination | Oxidation, nitration, reduction, cyclization, chlorination, amination |

| Cyclization Agent | Urea | Triphosgene, cyanamide | Phosphorus oxychloride | Urea, phosphorus oxychloride |

| Environmental Considerations | Low cost, stable intermediates | Reduced waste, mild conditions | Moderate solvent use | Avoids toxic solvents, reduced waste |

| Yield | Good (not specified) | High (not specified) | Up to 83% | High, improved yield and efficiency |

| Reaction Conditions | Acid catalysis, solid-phase fusion | Low temperature nitration, pressurized hydrogenation | Reflux in POCl3 and isopropanol | Mild oxidation, nitration at 15-50°C, chlorination 80-120°C |

| Advantages | Cost-effective, stable intermediates | High yield, environmentally friendly | Good yield, simple two-step process | Environmentally safe, cost-efficient |

Detailed Research Findings and Notes

- The solid-phase fusion with urea in Method 1 provides a robust cyclization step producing quinazoline diones, which are key intermediates for further functionalization.

- The low-temperature nitration in Method 2 minimizes side reactions and improves selectivity for the nitro intermediate.

- The use of triphosgene and cyanamide in Method 2 for urea formation is a one-pot reaction that enhances efficiency and reduces purification steps.

- The chlorination with phosphorus oxychloride is a common step across methods to activate the quinazoline ring for nucleophilic substitution at the 4-position.

- Method 4's avoidance of potassium permanganate and toxic solvents represents a significant advance in green chemistry for this synthesis.

- Laboratory methods (Method 3) allow for rapid analog synthesis and optimization for biological activity, useful in drug discovery.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-methylquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can produce various substituted quinazolines .

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of 6,7-Dimethoxy-2-methylquinazolin-4-amine often involves various chemical transformations that yield derivatives with enhanced biological activities. The compound serves as a precursor for synthesizing more complex quinazoline derivatives, which are utilized in the development of pharmaceutical agents.

Synthesis Overview

- Starting Materials : The synthesis typically begins with veratrole, which undergoes nitration, reduction, and cyclization to form the target compound.

- Yield Improvements : Recent advancements have focused on optimizing reaction conditions to enhance yields and reduce environmental impact, addressing issues related to waste and cost .

Biological Activities

The compound has been extensively studied for its potential biological activities, including:

Anticancer Properties

Research indicates that this compound exhibits promising anticancer effects. It has been shown to:

- Induce apoptosis in various cancer cell lines, notably breast cancer cells (MCF-7) .

- Affect cell viability and alter cell cycle progression, particularly halting the cycle at the S phase.

Key Findings:

- Effective IC50 values against MCF-7 cells indicate significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis; halts cell cycle |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown effectiveness against both gram-positive and gram-negative bacteria.

Comparative Efficacy:

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 40 |

| Standard Antibiotic (e.g., Penicillin) | Antibacterial | 50 |

Industrial Applications

Beyond its biological applications, this compound is also being explored for industrial uses:

- As a precursor in the synthesis of dyes.

- In the development of new materials due to its unique chemical structure.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results indicated that it was particularly effective against resistant strains of Staphylococcus aureus, showcasing its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The quinazoline scaffold allows diverse substitutions at positions 2 and 4, significantly impacting molecular weight, solubility, and biological activity. Key analogs include:

Key Observations :

- Methyl vs.

- Methyl vs. Nitrogen Heterocycles: Bulky groups like piperazine or morpholino increase molecular weight and polarity, which could affect blood-brain barrier penetration or CYP3A interactions .

Pharmacological and Biochemical Activity

- Enzyme Inhibition: Piperazinyl and morpholino analogs exhibit potent inhibition of lysine methyltransferases (e.g., GLP, G9a) with IC₅₀ values in the nanomolar range .

- The methyl group could minimize CYP3A interactions, reducing drug-drug interaction risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.